Furoxanyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

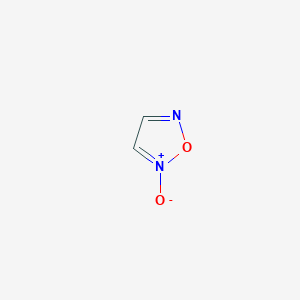

Furoxanyl is a useful research compound. Its molecular formula is C2H2N2O2 and its molecular weight is 86.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nitric Oxide Donors

Furoxan derivatives are recognized for their ability to release nitric oxide, a critical signaling molecule involved in numerous physiological processes. The ability to generate NO makes these compounds valuable in treating vascular diseases and other conditions associated with NO deficiency. Recent studies have highlighted their potential in developing new NO-donors with improved pharmacokinetic profiles and lower toxicity compared to traditional NO donors .

Antitumor Activity

Furoxanyl compounds have been investigated for their antitumor properties. A study focused on novel furoxan NO-donor pemetrexed derivatives demonstrated enhanced antitumor activity through both antifolate and NO-mediated mechanisms. The research involved synthesizing hybrid compounds that combine furoxan moieties with pemetrexed, showing promising results against various cancer cell lines .

| Compound Type | Activity | Mechanism |

|---|---|---|

| Pemetrexed derivatives | Antitumor | NO-mediated cellular mechanisms |

| Furoxan hybrids | Anticancer | Dual action (antifolate + NO release) |

Antitubercular Properties

Furoxan derivatives have shown significant antitubercular activity against Mycobacterium tuberculosis (MTB). In vitro studies indicated that certain furoxan hybrids exhibited minimum inhibitory concentration (MIC) values comparable or superior to established antitubercular drugs. The mechanism is largely attributed to the generation of NO, which disrupts bacterial DNA and enhances macrophage activity against MTB .

| Compound | MIC90 (H37Rv) | Selectivity Index |

|---|---|---|

| 8c | 11.82 mM | 3.78 |

| 14a | <8.6 mM | 34.78 |

Leishmanicidal Activity

Furoxan and benzofuroxan derivatives have demonstrated remarkable leishmanicidal activity against Leishmania amazonensis. These compounds induce nitrite production in infected macrophages, enhancing their efficacy against both promastigote and intracellular amastigote forms of the parasite. Some derivatives showed superior activity compared to standard treatments like amphotericin B .

| Compound | Activity Type | Stability (pH) |

|---|---|---|

| 8a | Leishmanicidal | Stable at pH 5.4 |

| 14a | Prodrug (active release) | Stable up to 8h |

Anti-inflammatory Properties

Recent research has also highlighted the anti-inflammatory potential of this compound compounds. Benzofuroxan derivatives have been noted for their inhibitory effects on cyclooxygenase enzymes (COX-1), suggesting a role in pain relief and inflammation management . These compounds can potentially serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 1: Hybrid Furoxan Derivatives

A study synthesized a series of hybrid furoxan derivatives that exhibited significant antitumor activity through dual mechanisms involving NO release and direct cytotoxic effects on cancer cells. The modifications made to the furoxan structure enhanced solubility and bioavailability, paving the way for further development in cancer therapy .

Case Study 2: Antitubercular Efficacy

Another investigation focused on the synthesis of furoxan derivatives targeting multidrug-resistant strains of MTB. The study demonstrated that specific substitutions on the furoxan ring significantly influenced the compounds' efficacy and selectivity, highlighting the importance of chemical structure in drug design .

Eigenschaften

CAS-Nummer |

497-27-8 |

|---|---|

Molekularformel |

C2H2N2O2 |

Molekulargewicht |

86.05 g/mol |

IUPAC-Name |

2-oxido-1,2,5-oxadiazol-2-ium |

InChI |

InChI=1S/C2H2N2O2/c5-4-2-1-3-6-4/h1-2H |

InChI-Schlüssel |

KCMCIQNPQUSQKQ-UHFFFAOYSA-N |

SMILES |

C1=NO[N+](=C1)[O-] |

Kanonische SMILES |

C1=NO[N+](=C1)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.